N1-Methylation Differentiates This Compound from the Closest A2A-Active Analog (CAS 332098-96-1)
The target compound bears an N1-methyl group, whereas the closest structurally characterized active analog, 3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332098-96-1), carries a free N1-H [1]. This methylation eliminates a hydrogen bond donor (HBD count 1 vs. 2), increases calculated lipophilicity (XLogP3 0.7 vs. estimated 0.2–0.4 for the des-methyl analog), and alters the electrostatic surface of the purine core [2]. In adenosine receptor xanthine antagonists, N1-substitution is a critical determinant of subtype selectivity between A1, A2A, A2B, and A3 receptors [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | CAS 332098-96-1: HBD = 2 |
| Quantified Difference | ΔHBD = -1 (loss of N1-H donor) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); no experimental binding data available for direct comparison |
Why This Matters
Loss of the N1-H donor alters hydrogen bonding with adenosine receptor subtypes, and purchasers seeking to explore A1/A2A selectivity gaps should select the N1-methylated scaffold rather than assuming interchangeability with the N1-H analog.
- [1] Kuujia. 3-methyl-7-(2-methylprop-2-en-1-yl)-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 332098-96-1). PubChem CID 776799. Product Information and computed properties. View Source
- [2] PubChem Compound Summary. CID 16813393 (target) and CID 776799 (comparator analog). XLogP3 and HBD values computed by PubChem 2021.05.07. View Source
- [3] Müller CE, Jacobson KA. Xanthines as adenosine receptor antagonists. Handb Exp Pharmacol. 2011;(200):151-199. Class-level SAR evidence for N1-substitution effects. View Source
